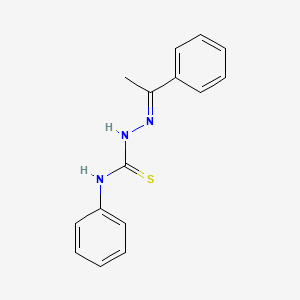

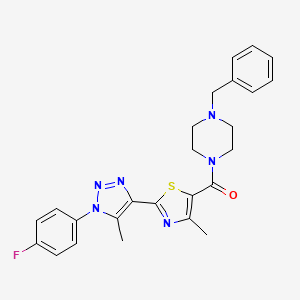

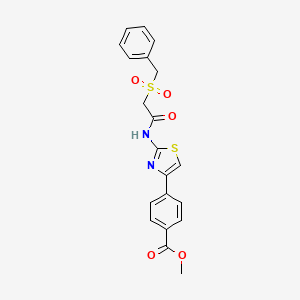

![molecular formula C23H19FN4O2S2 B3001877 N-(2-ethylphenyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide CAS No. 1115896-58-6](/img/structure/B3001877.png)

N-(2-ethylphenyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-ethylphenyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide" is a complex organic molecule that may be synthesized through a series of chemical reactions involving aromatic compounds and amides. While the specific compound is not directly mentioned in the provided papers, the synthesis methods and structural analyses of similar compounds can offer insights into the potential synthesis, molecular structure, and chemical properties of the target compound.

Synthesis Analysis

The synthesis of related compounds involves the reaction of α-bromoketones with 2-aminopyridines under varying conditions. For instance, N-(pyridin-2-yl)amides are formed via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in toluene, which is a mild and metal-free process . Similarly, the synthesis of N-arylidene-2-arylimidazo[1,2-a]pyridine-3-ylamine derivatives is achieved through a one-pot multicomponent Strecker reaction under controlled microwave heating, which is catalyst-free and has high atom economy . These methods could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been characterized using various techniques. For example, the crystal structure of (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide has been determined, showing that it crystallizes in the orthorhombic P212121 chiral space group . The compound forms a supramolecular helical chain through hydrogen bonding. Although the target compound is not identical, it is likely to exhibit similar structural features due to the presence of aromatic rings and amide groups.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their functional groups and the reactions they undergo. For instance, the 3-bromoimidazopyridines synthesized from α-bromoketones and 2-aminopyridines can be further transformed into other skeletons, indicating a potential for diverse chemical reactivity . The hybrid anticonvulsant compounds synthesized from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and -butanamides demonstrate the ability to fuse different chemical fragments, which could be relevant for the target compound's reactivity in forming new derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be deduced from the properties of structurally similar compounds. For example, the antisecretory activity of N-[3-(3-(piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1H-tetrazol-5-ylthio)butanamide against histamine-induced gastric acid secretion suggests that the presence of certain functional groups can confer biological activity . Additionally, the spectral and structural study of N-[1-(N,N,N',N'-tetramethylphosphoramidoyl)-1H-benzimidazol-2-yl]-propionimidic ethyl ether provides information on the compound's conformation and intermolecular interactions, which are important for understanding the physical properties .

Applications De Recherche Scientifique

Synthesis Techniques : A study by Harutyunyan et al. (2015) demonstrated a one-step synthesis technique for creating N-(pyridin-2-yl)propanamides, highlighting the versatility of this chemical structure in synthesis processes.

Melatonin Receptor Ligands : Research by El Kazzouli et al. (2011) explored the design and synthesis of 2-phenylimidazo[1,2-a]pyridines as novel melatonin receptor ligands, indicating potential applications in neuropharmacology.

Reductive Cyclisation : A study by Duchek and Vasella (2011) explored the heating of ortho-nitro-anilides with phosphines, leading to the synthesis of various benzimidazoles and imidazo[4,5-b]pyridines, suggesting a method for creating structurally related compounds.

Hybrid Anticonvulsants : Research by Kamiński et al. (2015) focused on the synthesis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds as potential new hybrid anticonvulsant agents, showcasing the therapeutic potential of related compounds.

Anti-inflammatory Agents : A study by Thabet et al. (2011) highlighted the synthesis of a series of compounds, including N-(4-(2-aminothiazol-2-yl)phenyl-2-(6-methoxy-naphthalene-2-yl)propanamide, for potential anti-inflammatory applications.

Antibacterial Activity : Tumosienė et al. (2012) conducted a study on the synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives, showing good antibacterial activity against certain bacteria strains.

Catalytic Activity in Oxidation Reactions : Saddik et al. (2012) investigated imidazolo[1,2-a]pyridine derivatives for their catalytic activities in the oxidation of catechol, suggesting applications in chemical processes.

Anticonvulsant Properties : Another study by Kamiński et al. (2015) explored the anticonvulsant activity of hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides, indicating potential in epilepsy treatment.

Inhibition of ADP-Ribosyltransferase : Lindgren et al. (2013) focused on the synthesis and evaluation of inhibitors of the human ADP-ribosyltransferase ARTD3/PARP3, including 3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[1-(pyridin-2-yl)ethyl]propanamide, which has implications in cancer research.

Corrosion Inhibition : El Aatiaoui et al. (2021) assessed the effectiveness of imidazo(1,2-a)pyridine-based Schiff bases as corrosion inhibitors of mild steel, demonstrating their potential in material science applications.

Propriétés

IUPAC Name |

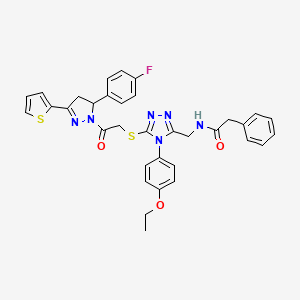

N-(3-fluoro-4-methylphenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN4O2S2/c1-13-8-9-16(10-17(13)24)26-20(30)12-31-23-27-18(11-19(29)28-23)21-14(2)25-22(32-21)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,26,30)(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPDQSRPARHXDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=CC=C4)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

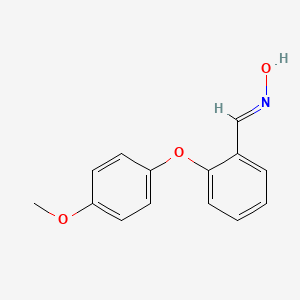

![N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine](/img/structure/B3001795.png)

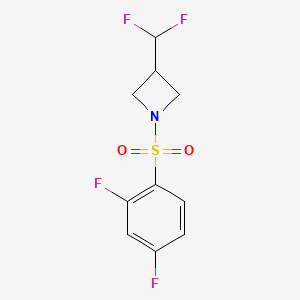

![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3001800.png)

![9-Chloro-2-methyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-3-one](/img/structure/B3001803.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B3001810.png)

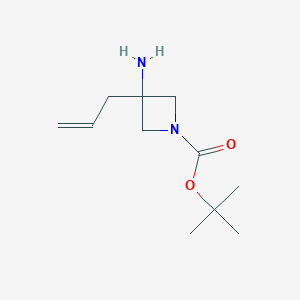

![N-[3-fluoro-4-(3-fluorophenoxy)phenyl]prop-2-enamide](/img/structure/B3001812.png)